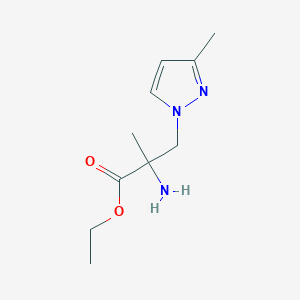

Ethyl 2-amino-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate

Description

Ethyl 2-amino-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoate is a synthetic organic compound featuring a pyrazole ring linked to a propanoate backbone. Key structural elements include:

- Ethyl ester group: Enhances lipophilicity and influences bioavailability.

- 3-methyl-1H-pyrazol-1-yl group: A heterocyclic aromatic ring that may participate in π-π interactions or serve as a pharmacophore in drug design.

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

ethyl 2-amino-2-methyl-3-(3-methylpyrazol-1-yl)propanoate |

InChI |

InChI=1S/C10H17N3O2/c1-4-15-9(14)10(3,11)7-13-6-5-8(2)12-13/h5-6H,4,7,11H2,1-3H3 |

InChI Key |

RBBBWKYZKGVWGN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(CN1C=CC(=N1)C)N |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via Pyrazole Formation and Esterification

Step 1: Synthesis of 3-Methyl-1H-Pyrazole

- Method: Hydrazine reacts with 1,3-dicarbonyl compounds such as acetylacetone under acidic or basic conditions to form the pyrazole ring.

- Conditions: Reflux in ethanol with acetic acid or sodium ethoxide.

- Yield: Typically 70–85%, depending on the specific conditions and reagents used.

Step 2: Methylation of Pyrazole

- Method: Methylation at the nitrogen atom of pyrazole using methyl iodide (CH₃I) and sodium hydride (NaH).

- Conditions: Reflux in dry dimethylformamide (DMF) or tetrahydrofuran (THF).

- Yield: Approximately 80–90%.

Step 3: Nucleophilic Addition to Methyl Acrylate

- Method: The methylated pyrazole reacts with methyl acrylate via Michael addition or nucleophilic substitution.

- Conditions: Conducted in the presence of a base such as potassium carbonate (K₂CO₃) in acetone or ethanol at room temperature or mild heating.

- Outcome: Formation of the ester-linked intermediate.

Step 4: Introduction of the Amino Group

- Method: The intermediate undergoes aminolysis with ethylamine, replacing the ester group or introducing the amino functionality.

- Conditions: Reflux in ethanol with a base catalyst.

- Purification: Recrystallization or chromatography.

Direct Synthesis via Condensation and Functionalization

An alternative approach involves condensation reactions between suitable precursors:

- Condensation of 3-methyl-1H-pyrazole-1-carboxaldehyde with ethylamine derivatives under basic conditions to form the amino-propanoate backbone.

- Reaction conditions: Use of sodium hydride or potassium tert-butoxide in ethanol or DMF at room temperature or mild heating.

Industrial Production Methods

Industrial synthesis emphasizes scalability, efficiency, and purity:

- Flow Chemistry: Continuous flow reactors facilitate precise control over reaction parameters, reducing side reactions and increasing yields.

- Purification: Techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity compounds.

- Reagent Recycling: Reuse of solvents and reagents reduces costs and environmental impact.

Data Table: Comparison of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The pyrazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 2-amino-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors or receptor agonists.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The amino and ester groups can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Telotristat Ethyl (LX1032/LX1606)

Chemical Name: (S)-Ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate .

Key Structural Differences:

Functional and Application Differences:

- Telotristat Ethyl: FDA-approved for treating carcinoid syndrome by inhibiting tryptophan hydroxylase, reducing serotonin production . Its complex structure enhances target specificity but introduces challenges in synthesis and stability .

- Target Compound : Likely serves as a research intermediate or precursor due to simpler structure and lack of therapeutic data in evidence.

Stability Considerations:

Physicochemical Properties

Biological Activity

Ethyl 2-amino-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoate is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

- Molecular Formula : C₈H₁₃N₃O₂

- Molecular Weight : 183.21 g/mol

- CAS Number : 956440-82-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound is known to exhibit inhibitory effects on certain enzyme activities, which can lead to therapeutic benefits in various conditions.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. Studies indicate that it possesses activity against a range of pathogenic bacteria and fungi.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 100 |

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Case Study :

A study conducted on animal models showed a significant reduction in inflammatory markers when treated with this compound compared to control groups.

Cytotoxicity and Cancer Research

The compound has been evaluated for its cytotoxic effects on cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF7 (breast cancer) | 30 |

| A549 (lung cancer) | 28 |

In vitro studies indicate that this compound induces apoptosis in these cancer cells, making it a candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Modifications to the pyrazole ring or the ethyl group have been shown to enhance or diminish its biological effects.

Key Findings from SAR Studies

- Substituent Variations : Alterations in the methyl groups on the pyrazole ring significantly affect potency.

- Chain Length Modifications : Extending or shortening the carbon chain linked to the amino group can impact solubility and bioavailability.

Q & A

What are the optimal synthetic routes for Ethyl 2-amino-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoate, and how do reaction conditions influence yield and purity?

Basic Research Focus:

The synthesis typically involves multi-step reactions starting from precursors such as substituted pyrazoles and amino acid derivatives. A common approach includes nucleophilic substitution between 3-methyl-1H-pyrazole and ethyl bromo-propanoate derivatives, followed by amination. Key parameters include:

- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while ethanol or THF may stabilize intermediates .

- Catalysts : Bases like K₂CO₃ or NaH are critical for deprotonation and facilitating substitution .

Advanced Consideration:

For scalability, continuous flow reactors improve reproducibility by minimizing batch-to-batch variability. Automated systems can optimize stoichiometry and reaction time, reducing impurities like unreacted pyrazole or ester hydrolysis byproducts .

How can structural elucidation of this compound be performed using crystallographic and spectroscopic methods?

Basic Research Focus:

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. Data collection requires high-resolution single crystals grown via slow evaporation in solvents like dichloromethane/hexane mixtures .

- Spectroscopy :

- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., pyrazole substitution patterns) and ester/amine functionality.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .

Advanced Consideration:

For ambiguous cases, dynamic NMR or NOESY experiments resolve conformational dynamics, such as rotational barriers around the pyrazole-propanoate bond .

What are the key challenges in analyzing biological activity data for this compound, and how can contradictions be resolved?

Basic Research Focus:

Pyrazole derivatives often exhibit variable bioactivity due to:

- Solubility : Poor aqueous solubility may skew in vitro assays. Use of DMSO as a co-solvent requires controls to exclude solvent effects .

- Metabolic Stability : Ester hydrolysis in biological matrices can generate active metabolites, complicating dose-response analyses .

Advanced Consideration:

Mechanistic contradictions (e.g., conflicting enzyme inhibition data) can be addressed via: - Isothermal Titration Calorimetry (ITC) : Directly measures binding affinities.

- Molecular Dynamics Simulations : Predict interactions with targets like kinases or GPCRs, validated by mutagenesis studies .

How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

Advanced Research Focus:

- Docking Studies : Tools like AutoDock Vina predict binding modes to targets (e.g., serotonin receptors). Focus on substituent effects:

- QSAR Models : Correlate electronic parameters (Hammett constants) with bioactivity. For example, electron-withdrawing groups on pyrazole increase receptor affinity .

What analytical strategies are recommended for resolving synthetic byproducts or degradation products?

Advanced Research Focus:

- HPLC-MS/MS : Distinguishes isomers (e.g., regioisomeric pyrazole substitution) using retention time and fragmentation patterns.

- Stability Studies : Forced degradation (acid/base hydrolysis, oxidation) identifies labile sites. For example, the ester group is prone to hydrolysis under alkaline conditions, requiring pH-controlled storage .

How does the compound’s stereochemistry influence its biological and physicochemical properties?

Advanced Research Focus:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.